N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole moiety linked to a thiazole ring
Properties
Molecular Formula |
C18H21N3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H21N3OS/c1-11(2)17-16(21-12(3)23-17)18(22)19-9-8-13-10-20-15-7-5-4-6-14(13)15/h4-7,10-11,20H,8-9H2,1-3H3,(H,19,22) |
InChI Key |
CHCSUHJWMFDLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine with a thiazole derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide. Thiazoles are known for their ability to inhibit multiple signaling pathways involved in cancer progression.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a related thiazole derivative showed an IC50 value of 6.10 μM against MCF-7 cells, indicating strong anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 | 6.10 |
| Thiazole Derivative B | A549 | 8.25 |
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell walls or inhibiting key enzymes.
Case Study: Antimicrobial Activity Testing
In a comprehensive antimicrobial evaluation, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay revealed that some derivatives demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | DIZ (mm) |
|---|---|---|
| Thiazole Derivative C | S. aureus | 22 |
| Thiazole Derivative D | E. coli | 18 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.
Insights from Docking Studies
Docking simulations indicated that the compound binds effectively to targets involved in cancer cell proliferation and survival pathways. This suggests its potential use as a multitarget therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the thiazole ring can interact with various enzymes and proteins. These interactions can lead to modulation of biological processes such as cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but differs in the structure of the attached group.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with an indole moiety, but with a different attached aromatic ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both an indole and a thiazole ring in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, with a focus on antimicrobial properties, anticancer effects, and structure-activity relationships.
Chemical Structure and Properties
The compound features:
- Indole moiety : Known for its diverse biological activities.
- Thiazole ring : Recognized for its pharmacological significance.
- Isopropyl and methyl groups : Contributing to its lipophilicity and potential bioactivity.
1. Antimicrobial Activity
Research has indicated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. Key findings include:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 - 1.0 | Active against Staphylococcus aureus |
| Control (Ciprofloxacin) | 0.25 | Reference standard |
In vitro studies have shown that this compound inhibits the growth of various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy against resistant strains of bacteria .
2. Anticancer Activity
The thiazole moiety is known for its anticancer properties. Studies have demonstrated that compounds containing this structure can induce apoptosis in cancer cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.0 | A549 (Lung cancer) |
| Control (Doxorubicin) | 10.0 | Reference standard |
Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways, enhancing its anticancer potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key SAR Insights:
- The presence of the thiazole ring is critical for biological activity.
- Substituents at the 5-position of the thiazole enhance lipophilicity and bioactivity.
- The indole moiety contributes to the overall pharmacological profile by providing additional interaction sites with biological targets .
Case Study 1: Antimicrobial Efficacy
In a study assessing various thiazole derivatives, this compound was found to significantly inhibit biofilm formation in Staphylococcus epidermidis, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the compound's effect on different cancer cell lines revealed that it induced significant cytotoxicity in A549 lung cancer cells through the activation of apoptotic pathways. This suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
